molecular formula C15H10BrN3O2 B7460391 N-(5-bromopyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(5-bromopyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B7460391
M. Wt: 344.16 g/mol
InChI Key: HNWYXNKJVYPIQY-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that contains a pyridine ring substituted with a bromine atom, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 5-bromo-2-aminopyridine with appropriate reagents to form the desired product. One common method involves the use of a bromoketone and 2-aminopyridine under specific reaction conditions. For example, the reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters, resulting in the formation of the desired amide through C–C bond cleavage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of metal-free conditions and environmentally benign reagents can be advantageous for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different functionalized products.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-11-6-7-14(17-9-11)18-15(20)12-8-13(21-19-12)10-4-2-1-3-5-10/h1-9H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWYXNKJVYPIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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